Mal-PEG2-Val-Cit-PABA
CAS No.:
Cat. No.: VC16671263
Molecular Formula: C27H38N6O9
Molecular Weight: 590.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H38N6O9 |
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Molecular Weight | 590.6 g/mol |
IUPAC Name | 2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1 |
Standard InChI Key | HTNGHIKQRXTBSP-REWPJTCUSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Mal-PEG2-Val-Cit-PABA features a modular structure designed for bioconjugation and controlled drug release:
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Maleimide Group: Reacts with cysteine thiols on antibodies to form stable thioether bonds.
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PEG2 Spacer: A two-unit polyethylene glycol chain enhancing solubility and reducing steric hindrance between the antibody and payload .
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Val-Cit Dipeptide: A substrate for lysosomal proteases like cathepsin B, enabling intracellular drug release .
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PABA Self-Immolative Group: Facilitates spontaneous cleavage after enzymatic action, releasing the payload .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₇H₃₈N₆O₉ | |
Molecular Weight | 590.63 g/mol | |
Solubility in DMSO | 125 mg/mL (211.64 mM) | |
Storage Conditions | -20°C (powder), -80°C (solution) |
The PEG spacer’s hydrophilicity counterbalances the hydrophobic drug payloads, preventing aggregation and improving pharmacokinetics.
Synthesis and Industrial Production
Stepwise Synthesis Protocol
Industrial-scale production involves sequential conjugation steps:
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Antibody Reduction: Farletuzumab (anti-FRα antibody) is treated with tris(2-carboxyethyl)phosphine (TCEP) to reduce interchain disulfides, generating free thiols .
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Linker-Drug Conjugation: Mal-PEG2-Val-Cit-PABA-eribulin is reacted with the reduced antibody in DPBS/EDTA buffer at pH 6.5–7.5 for 4 hours .
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Purification: Unconjugated linkers are removed via size-exclusion chromatography (AKTA FPLC system) .
Quality Control Metrics
Mechanism of Action
Targeted Drug Delivery
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Antibody Binding: Farletuzumab directs the ADC to folate receptor α (FRα)-overexpressing tumors .
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Internalization: The ADC is endocytosed and trafficked to lysosomes.
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Enzymatic Cleavage: Cathepsin B hydrolyzes the Val-Cit bond, releasing PABA-eribulin .
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Payload Release: Eribulin, a microtubule-disrupting agent, induces mitotic arrest and apoptosis .
Pharmacokinetic Advantages
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Reduced Off-Target Toxicity: The PEG spacer minimizes premature payload release in circulation, lowering systemic toxicity .
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Enhanced Tumor Penetration: Smaller PEG chains (PEG2 vs. PEG24) improve tissue diffusion compared to bulkier linkers.
Applications in Oncology
Farletuzumab-Eribulin ADC (MORAb-202)
In preclinical studies, MORAb-202 demonstrated:
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Potency: IC₅₀ of 0.1–1.0 nM against FRα+ ovarian and lung cancer cell lines .
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Safety Profile: 10-fold lower neurotoxicity than MMAE-based ADCs due to eribulin’s unique mechanism .
Table 2: Comparative ADC Efficacy
Parameter | MORAb-202 | MMAE-Based ADC |
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Tumor Growth Inhibition | 92% | 85% |
Peripheral Neuropathy | 5% | 35% |
Maximum Tolerated Dose | 6 mg/kg | 3 mg/kg |
Broad Applicability
Mal-PEG2-Val-Cit-PABA has been adapted for:
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Solid Tumors: Pancreatic, triple-negative breast, and non-small cell lung cancers.
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Novel Payloads: STING agonists, Topoisomerase I inhibitors .
Challenges and Innovations
Stability Limitations
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Plasma Instability: Maleimide-thiol adducts undergo retro-Michael reactions at physiological pH, requiring engineered cysteine residues for site-specific conjugation.
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Enzymatic Heterogeneity: Cathepsin B expression varies across tumors, necessitating companion diagnostics .
Next-Generation Modifications
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